![molecular formula C8H18N2O3 B1450343 [3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate CAS No. 1609407-22-8](/img/structure/B1450343.png)

[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate

Overview

Description

“[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate” is a chemical compound with the CAS Number: 1609407-22-8. It has a molecular weight of 190.24 g/mol . The compound is in liquid form at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O2.H2O/c1-9(2)7-3-4-10(5-7)6-8(11)12;/h7H,3-6H2,1-2H3,(H,11,12);1H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is in liquid form at room temperature . It has a molecular weight of 190.24 g/mol .Scientific Research Applications

Eco-Friendly Synthesis Approaches

Facile three-component domino reactions utilizing (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones have been developed for the regio- and stereoselective synthesis of highly functionalized compounds. These methods leverage solvent-free reactions under ambient conditions, demonstrating the compound's utility in green chemistry for synthesizing dihydroindeno[1,2-b]pyrroles and other complex structures with excellent yields (S. Muthusaravanan et al., 2014).

Advanced Material Synthesis

The compound has been involved in the synthesis of supramolecular assemblies and advanced materials. For instance, its derivatives have been used to create complex structures with potential applications in materials science, highlighting the compound's versatility in forming intricate molecular architectures (K. Arora & V. Pedireddi, 2003).

Analytical Chemistry Applications

In the realm of analytical chemistry, derivatives of this compound have been used for the spectrophotometric determination of other compounds, showcasing its role in developing analytical methodologies for precise and accurate chemical analysis (Kunihiko Seno et al., 2008).

Diverse Chemical Syntheses

The compound has been central to generating a structurally diverse library of compounds through various alkylation and ring closure reactions. This illustrates the compound's utility as a versatile starting material in synthetic organic chemistry for creating a wide range of structurally and functionally diverse molecules (G. Roman, 2013).

Antimicrobial Activity Studies

Research has explored the synthesis of N, N-dimethylaniline containing pyrazole derivatives starting from chalcones derived from the compound. These studies not only expand on the synthetic applications but also investigate the antimicrobial properties of the synthesized compounds, contributing to the search for new antimicrobial agents (Deepak Swarnkar et al., 2014).

Proton vs. Charge Transfer Studies

The compound's derivatives have been studied for their unique dual excitation behavior involving proton vs. charge transfer, demonstrating its relevance in understanding fundamental chemical processes and potential applications in designing advanced functional materials (Chung-Chih Cheng et al., 2003).

properties

IUPAC Name |

2-[3-(dimethylamino)pyrrolidin-1-yl]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.H2O/c1-9(2)7-3-4-10(5-7)6-8(11)12;/h7H,3-6H2,1-2H3,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYZOTOVDSYWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

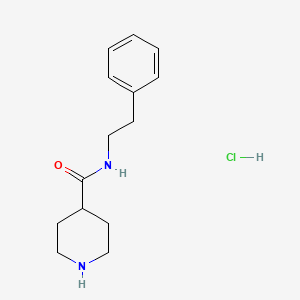

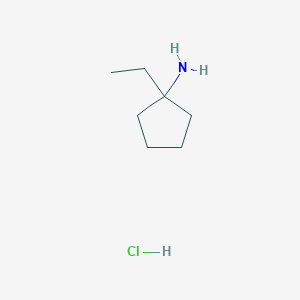

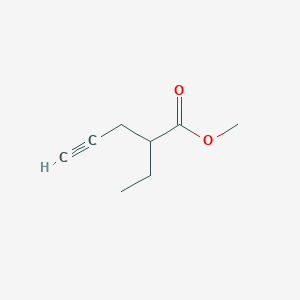

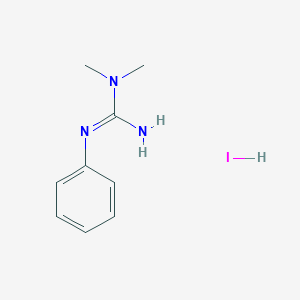

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B1450261.png)

![8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1450262.png)

![[2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride](/img/structure/B1450269.png)

![4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid](/img/structure/B1450277.png)

![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B1450281.png)